Hamaudol
Overview
Description
Hamaudol is a chromone compound isolated from the roots of the plant Saposhnikovia divaricata. This compound is known for its significant analgesic and anti-inflammatory properties. It exhibits inhibitory activity on cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, with inhibitory concentration values of 0.30 and 0.57 millimolar, respectively .
Mechanism of Action
Target of Action
Hamaudol, a chromone isolated from Saposhnikovia divaricata, primarily targets cyclooxygenase (COX)-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound exerts its anti-inflammatory and analgesic effects through the strong inhibition of COX-1 and COX-2 activities . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Molecular docking results indicated that this compound had a strong interaction with FcεRI and NF-κB related proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in the alleviation of inflammation and pain, as prostaglandins are key mediators of these physiological responses .
Pharmacokinetics (ADME Properties)
These properties play a crucial role in the bioavailability and overall therapeutic efficacy of a compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-1 and COX-2, this compound decreases the production of prostaglandins, which are key mediators of inflammation and pain . Furthermore, this compound suppresses the activation of mast cells both in vivo and in vitro .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the production region, cultivation method, drought degree, and bolting can affect the components of Saposhnikovia divaricata, from which this compound is derived . Studies on the effect of high temperatures and drought conditions on Saposhnikovia divaricata chromones revealed an increase in their contents . These factors may potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Hamaudol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound’s influence on these cellular processes can lead to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects and influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also influence metabolic flux or metabolite levels, further demonstrating its biochemical versatility .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hamaudol can be synthesized through various chemical reactions. One of the methods involves the use of phenolic enolate and 3-methyl-2-butenal in the presence of calcium hydroxide to form a tricyclic skeleton via aldol reaction and annulation . Another method involves the preparation of sec-o-glucosylthis compound, which is a derivative of this compound, through a process that ensures high yield and purity .
Industrial Production Methods: The industrial production of this compound involves the extraction from the roots of Saposhnikovia divaricata. The extraction process typically includes drying the roots, followed by solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extracted compound is then purified to achieve a high level of purity, often greater than 98% .
Chemical Reactions Analysis
Types of Reactions: Hamaudol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone structure of this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as sec-o-glucosylthis compound, which exhibit different pharmacological properties .
Scientific Research Applications
Hamaudol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of chromones and their derivatives.
Medicine: It has potential therapeutic applications in the treatment of pain and inflammation.
Comparison with Similar Compounds
Hamaudol is unique among chromones due to its potent analgesic and anti-inflammatory properties. Similar compounds include:
Divaricatol: Another chromone with analgesic properties.
Ledeouriellol: Known for its anti-inflammatory effects.
Emodin: Exhibits anti-allergic properties and interacts with similar molecular targets.
Compared to these compounds, this compound has a broader range of applications and a more potent inhibitory effect on cyclooxygenase enzymes, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
(3S)-3,5-dihydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)18)5-12(17)15(2,3)20-10/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTLUFSYIRHICX-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223719 | |
Record name | Hamaudol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735-46-6 | |
Record name | Hamaudol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hamaudol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hamaudol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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